molecular formula C22H24ClF5N2O4 B11499944 2,2,2-trifluoroethyl 2-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)carbamoyl]cyclohexanecarboxylate

2,2,2-trifluoroethyl 2-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)carbamoyl]cyclohexanecarboxylate

Cat. No.: B11499944
M. Wt: 510.9 g/mol
InChI Key: AXEQZPRCSQWEQP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)carbamoyl]cyclohexanecarboxylate is a complex organic compound that features a trifluoroethyl group, an indole moiety, and a cyclohexanecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 2-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)carbamoyl]cyclohexanecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced using reagents such as 2,2,2-trifluoroethyl trifluoromethanesulfonate.

    Formation of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of an amine with an isocyanate or carbamoyl chloride.

    Cyclohexanecarboxylate Ester Formation: The final step involves the esterification of the cyclohexanecarboxylic acid with the trifluoroethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and difluoromethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s fluorinated groups may impart unique properties to materials, such as increased hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 2-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)carbamoyl]cyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The trifluoroethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2,2-trifluoroethyl 2-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)carbamoyl]cyclohexanecarboxylate lies in its combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability, while the indole moiety provides potential biological activity.

Properties

Molecular Formula

C22H24ClF5N2O4

Molecular Weight

510.9 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethylcarbamoyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C22H24ClF5N2O4/c1-12-14(17-10-13(34-22(23,27)28)6-7-18(17)30-12)8-9-29-19(31)15-4-2-3-5-16(15)20(32)33-11-21(24,25)26/h6-7,10,15-16,30H,2-5,8-9,11H2,1H3,(H,29,31)

InChI Key

AXEQZPRCSQWEQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNC(=O)C3CCCCC3C(=O)OCC(F)(F)F

Origin of Product

United States

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